Benzyl 5-chloro-5-oxopentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 5-chloro-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-11(14)7-4-8-12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQOKMRATCALBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515220 | |
| Record name | Benzyl 5-chloro-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67852-85-1 | |
| Record name | Benzyl 5-chloro-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Synthesis of Benzyl 5 Chloro 5 Oxopentanoate and Analogous Compounds
Esterification and Acylation Approaches to Glutaric Acid Derivatives
The formation of glutaric acid derivatives, such as Benzyl (B1604629) 5-chloro-5-oxopentanoate, fundamentally relies on esterification and acylation reactions. Esterification, the reaction between a carboxylic acid and an alcohol, and acylation, the introduction of an acyl group into a molecule, are cornerstone transformations in organic chemistry.
In the context of glutaric acid, a five-carbon dicarboxylic acid, these reactions can be tailored to achieve mono- or di-substitution. The synthesis of a monoester like glutaric acid monobenzyl ester is a key step, as it differentiates the two carboxylic acid groups, allowing one to be converted into an acyl chloride while the other remains as a stable benzyl ester. researchgate.netgoogle.com The classic Fischer esterification, which involves heating the carboxylic acid and alcohol with an acid catalyst, is a common method. masterorganicchemistry.com The reaction is an equilibrium process, and strategies such as using an excess of one reactant or removing the water formed can be employed to drive the reaction towards the desired ester. masterorganicchemistry.com For dicarboxylic acids like glutaric acid, controlling the stoichiometry of the alcohol can favor the formation of the monoester. researchgate.net
Synthesis from 5-Chloropentanoic Acid Derivatives
A direct and logical route to Benzyl 5-chloro-5-oxopentanoate starts from precursors that already contain the five-carbon chain with a terminal chlorine atom. 5-Chloropentanoic acid (also known as 5-chlorovaleric acid) is a key intermediate in this approach. chemimpex.com
The synthesis of 5-Chloropentanoic acid itself can be accomplished through various methods. One patented method involves the oxidation of cyclopentanone (B42830) with hydrogen peroxide, followed by treatment with copper(II) chloride. google.com This process is reported to be high-yielding and avoids harsh reagents. Another route starts from 1,4-dichlorobutane, which is reacted with sodium cyanide to form 5-chlorovaleronitrile. Subsequent hydrolysis of the nitrile group yields 5-chloropentanoic acid. chemicalbook.com A malonic ester synthesis approach has also been described, where 1-bromo-3-chloropropane (B140262) is reacted with diethyl malonate, followed by hydrolysis and decarboxylation to give 5-chloropentanoic acid. google.com
Once 5-chloropentanoic acid is obtained, it can be converted to its more reactive acid chloride, 5-chloropentanoyl chloride (also known as 5-chlorovaleryl chloride), typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comlibretexts.org This acid chloride can then be directly esterified by reaction with benzyl alcohol to yield the target compound, this compound. The reaction is a standard nucleophilic acyl substitution where the benzyl alcohol attacks the electrophilic carbonyl carbon of the acid chloride.
Alternatively, 5-chloropentanoic acid can be directly esterified with benzyl alcohol using standard esterification methods like the Fischer esterification. masterorganicchemistry.com The resulting benzyl 5-chloropentanoate would then need the carboxylic acid functionality to be re-introduced and converted to the acid chloride, making the route starting with the acid chloride of 5-chloropentanoic acid more direct. A related synthesis involves the esterification of 5-bromopentanoic acid with benzyl alcohol as the first of a three-step synthesis to produce an analog of succinyl phosphate (B84403). researchgate.net
Table 1: Selected Synthesis Methods for 5-Chloropentanoic Acid and its Acyl Chloride
| Starting Material | Reagents | Product | Reported Yield | Reference |
|---|---|---|---|---|
| Cyclopentanone | 1. H₂O₂; 2. CuCl₂ | 5-Chloropentanoic acid | up to 87% | google.com |
| 1,4-Dichlorobutane | 1. NaCN, TBAB; 2. HCl (conc.) | 5-Chloropentanoic acid | High | chemicalbook.com |
| 1-Bromo-3-chloropropane and Diethyl malonate | 1. K₂CO₃; 2. Acidic hydrolysis and decarboxylation; 3. SOCl₂ | 5-Chlorovaleryl chloride | Not specified | google.com |
| 5-Chloropentanoic acid | Thionyl chloride (SOCl₂) | 5-Chlorovaleryl chloride | High | chemicalbook.com |
Utilization of Glutaric Anhydride (B1165640) and Acid Chloride Precursors
Glutaric anhydride is an excellent and commonly used precursor for the synthesis of mono-functionalized glutaric acid derivatives. chemsrc.com The cyclic structure of the anhydride contains two electrophilic carbonyl carbons. The reaction of glutaric anhydride with one equivalent of an alcohol, such as benzyl alcohol, in the presence of a base or under thermal conditions, leads to the regioselective opening of the anhydride ring. This yields a mono-ester, in this case, 5-(benzyloxy)-5-oxopentanoic acid (glutaric acid monobenzyl ester). researchgate.netgoogle.com
This mono-ester is a critical intermediate. With one of the carboxylic acid groups protected as a benzyl ester, the remaining free carboxylic acid group can be selectively converted into an acid chloride. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The reaction proceeds without affecting the benzyl ester group, resulting in the desired product, this compound.
An alternative, though potentially less selective, approach involves starting with glutaryl dichloride. Reacting glutaryl dichloride with one equivalent of benzyl alcohol could, in principle, yield the target molecule. However, controlling the reaction to achieve monosubstitution can be challenging, as the reaction could easily proceed to form the dibenzyl glutarate diester. Careful control of reaction conditions, such as low temperature and slow addition of the alcohol, would be necessary to favor the mono-acylation product. The use of glutaryl dichloride has been noted in polycondensation reactions where it reacts with diols, indicating its high reactivity towards alcohols. rsc.org
Table 2: Synthesis via Glutaric Anhydride
| Step | Reactants | Key Intermediate/Product | Typical Reagents | Reference |
|---|---|---|---|---|
| 1 | Glutaric anhydride and Benzyl alcohol | 5-(Benzyloxy)-5-oxopentanoic acid | Base or heat | researchgate.netgoogle.com |
| 2 | 5-(Benzyloxy)-5-oxopentanoic acid | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride |
Chemo- and Regioselective Halogenation Strategies
The synthesis of this compound from a symmetric precursor like glutaric acid hinges on the ability to differentiate between its two identical carboxylic acid groups. This requires a chemo- and regioselective strategy.
As discussed previously, the most common strategy is the mono-esterification of glutaric acid or its anhydride to form 5-(benzyloxy)-5-oxopentanoic acid. researchgate.net This initial step effectively breaks the symmetry of the molecule. The subsequent halogenation is then directed to the remaining free carboxylic acid. The conversion of a carboxylic acid to an acid chloride with reagents like thionyl chloride is a highly selective transformation that does not typically affect an existing ester group under standard conditions. libretexts.orggoogle.com
More advanced methods for regioselective C-H chlorination exist, often employing directing groups to guide the halogenating agent to a specific position. nih.gov While these are powerful tools, for a simple aliphatic chain like in glutaric acid, the differentiation via mono-esterification is the most straightforward and widely practiced approach.
A notable study demonstrated the selective conversion of tert-butyl esters to acid chlorides using thionyl chloride, while benzyl, methyl, and ethyl esters remained unreactive under the same conditions. organic-chemistry.orgnih.gov This high degree of chemoselectivity could be exploited in a synthetic design where a mixed glutaric ester, for instance, benzyl tert-butyl glutarate, is used. Treatment with thionyl chloride would selectively cleave the tert-butyl ester and convert it to the acid chloride, leaving the benzyl ester intact to yield the target compound.
Multi-Step Synthetic Sequences Employing Activated Esters
More elaborate synthetic routes can be designed, often employing activated esters to facilitate specific bond formations or to introduce the required functionality in a controlled, stepwise manner.
Palladium-Catalyzed Carbonylative Approaches for Acid Chloride Formation
Palladium-catalyzed carbonylation reactions have emerged as powerful methods for the synthesis of carbonyl compounds, including carboxylic acid derivatives. nih.gov These reactions typically involve the coupling of an organic halide or triflate with carbon monoxide and a nucleophile.
While much of the development has focused on aryl halides, methods for the carbonylation of alkyl halides are also known. rsc.orgyoutube.com A potential, albeit advanced, synthetic route to this compound could involve a palladium-catalyzed carbonylative process. For example, a substrate like benzyl 4-bromobutanoate could theoretically be subjected to a palladium-catalyzed carbonylation in the presence of a chloride source. This would introduce the fifth carbon as a carbonyl group and form the acyl chloride functionality in a single step. However, the carbonylation of unactivated alkyl halides can be challenging, often requiring specific ligands and conditions to prevent side reactions like β-hydride elimination. rsc.orgnih.gov
Chain-End Functionalization Techniques for Polymer Applications
The structure of this compound makes it suitable as a chain-end functionalization agent for polymers. In polymer chemistry, controlling the identity of the groups at the end of a polymer chain is crucial for creating materials with specific properties or for synthesizing more complex architectures like block copolymers. chemimpex.com
Acyl chlorides are highly reactive towards nucleophiles and are effective for terminating "living" polymerizations, where the growing polymer chains have a reactive end-group. For instance, in a living ring-opening polymerization that produces a polymer with a terminal hydroxyl or alkoxide group, the addition of this compound would quench the polymerization. nih.govnih.gov The acyl chloride would react with the polymer's terminal nucleophile, forming an ester linkage and simultaneously introducing a benzyl pentanoate group at the chain end. This terminal group could then be further modified; for example, the benzyl ester could be removed via hydrogenolysis to reveal a terminal carboxylic acid, which can be used for subsequent conjugation to other molecules.
This technique provides a powerful method for producing well-defined polymers with specific end-group functionalities, and compounds like this compound serve as the critical link between the polymer chain and the desired functional handle. rsc.orgmdpi.com
Advanced Synthetic Techniques and Reaction Conditions
The synthesis of this compound and its analogs is increasingly benefiting from advanced methodologies that offer improvements in reaction efficiency, yield, and environmental impact. These techniques focus on optimizing reaction conditions through non-conventional energy sources, strategic solvent selection, and the use of novel media like ionic liquids.
Microwave Irradiation in Cyclization Reactions
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. While specific studies on the microwave-mediated cyclization of this compound are not extensively detailed in the provided literature, the application of this technology in analogous reactions, such as lactamization, demonstrates its significant potential.
A notable example is the direct, one-pot synthesis of lactams from lactones and primary amines, which can be significantly accelerated using microwave irradiation in conjunction with ionic liquids. mdpi.com This approach has been shown to produce high yields, often exceeding 80%, in remarkably short reaction times of 35 minutes or less. mdpi.com The combination of microwave heating with ionic liquids can facilitate rapid and efficient transformations, even at room temperature, with reported yields as high as 95% for certain precursor syntheses. mdpi.com This synergy suggests a promising avenue for efficiently conducting cyclization reactions involving derivatives of pentanoic acid to form heterocyclic structures.
Table 1: Microwave-Assisted Synthesis in an Analogous Reaction
| Reaction Type | Technique | Key Advantages | Reported Yield | Reaction Time | Source |
|---|---|---|---|---|---|
| Direct Lactamization of Lactones | Microwave Irradiation with Ionic Liquids | Acid-free, one-pot synthesis | >80% | ≤35 minutes | mdpi.com |
| API Precursor Synthesis | Microwave Irradiation with Ultrasound and Ionic Liquids | Room temperature reaction | 95% | Not Specified | mdpi.com |
Solvent Selection and Optimization for Specific Transformations
The choice of solvent is critical in the synthesis of this compound and its precursors, as it can significantly influence reaction outcomes, yields, and purification processes. The literature demonstrates a range of solvents employed for specific transformations.
Anhydrous solvents are frequently required to prevent the hydrolysis of reactive intermediates. For instance, dichloromethane (B109758) (DCM) is commonly used under anhydrous conditions for coupling reactions, such as those involving Fmoc-protected amino aldehydes with benzyl esters. Toluene is another solvent used in the preparation of related starting materials like benzyl chloroformate, where it facilitates the reaction of benzyl alcohol with phosgene. orgsyn.org
For purification and subsequent reactions, the solubility characteristics of the compound are important. Benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), which are often used to prepare stock solutions for in vitro assays.
Table 2: Solvent Applications in the Synthesis of this compound and Analogous Compounds
| Solvent | Transformation/Reaction Step | Compound/Analog Type | Source |
|---|---|---|---|
| Dichloromethane (DCM) | Coupling of C-protected amino acids | Phenethylamide diesters | |
| Dichloromethane (DCM) | Coupling of Fmoc-amino aldehydes with activated esters | Benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate | |
| Tetrahydrofuran (THF) | Ester hydrolysis using NaOH | Phenethylamide diesters | |
| Acetone | Reaction of sodium 5-hydroxypentanoate (B1236267) with benzyl bromide | Benzyl 5-hydroxypentanoate | |
| Toluene | Preparation of benzyl chloroformate from benzyl alcohol and phosgene | Benzyl chloroformate | orgsyn.org |
| Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF) | Solubilization for in vitro assays | Benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate |
Application of Ionic Liquids in Synthesis
Ionic liquids (ILs) are gaining significant attention as "green" solvents and catalysts in pharmaceutical synthesis due to their unique properties, including low vapor pressure, high thermal and chemical stability, and tunable solubility. mdpi.comnih.govresearchgate.net These characteristics make them attractive alternatives to volatile organic solvents. nih.gov
In the context of synthesizing complex molecules, ILs can act as solvents, co-solvents, reagents, and catalysts. mdpi.comnih.gov Their application can lead to milder reaction conditions, shorter reaction times, and simplified purification processes. nih.gov For example, when an IL is used as a solvent, an ionic liquid-organic system is formed. The low vapor pressure of the IL allows for the removal of volatile organic components by vacuum distillation, streamlining product isolation. nih.gov
The versatility of ILs is further demonstrated by their successful use in crystallization processes to obtain specific polymorphs of active pharmaceutical ingredients (APIs) with enhanced stability. mdpi.com Furthermore, functionalized ILs, such as those based on cholinium-amino-acids, have been shown to dramatically increase the aqueous solubility of poorly soluble APIs. mdpi.com The combination of ILs with microwave irradiation, as mentioned previously, represents a powerful synergy for accelerating reactions like lactamization. mdpi.com
Table 3: Applications of Ionic Liquids in Pharmaceutical Synthesis
| Application | Type of Ionic Liquid (Example) | Key Advantage | Source |
|---|---|---|---|
| Solvent/Catalyst in Synthesis | General (e.g., Imidazolium-based) | Green solvent, mild conditions, recyclable, can accelerate reactions. nih.gov | nih.gov |
| Co-solvent for Solubility Enhancement | Cholinium-amino-acid-based ILs | Remarkably enhances aqueous solubility of APIs. mdpi.com | mdpi.com |
| Medium for Crystallization | 1-allyl-3-ethylimidazolium tetrafluoroborate | Can be used to design new API polymorphs with enhanced thermal stability. mdpi.com | mdpi.com |
| Medium for Accelerated Reactions | Not specified | Used with microwave irradiation for rapid, one-pot synthesis of lactams. mdpi.com | mdpi.com |
Chemical Reactivity and Transformation Pathways of Benzyl 5 Chloro 5 Oxopentanoate
Nucleophilic Substitution Reactions Involving the Halogen and Ester Functionalities
The presence of two key functional groups, an acid chloride and a benzyl (B1604629) ester, dictates the reactivity of Benzyl 5-chloro-5-oxopentanoate. The acyl chloride is a highly electrophilic site, susceptible to attack by a wide array of nucleophiles under mild conditions. The chloro group serves as an excellent leaving group, facilitating nucleophilic acyl substitution. The benzyl ester, while less reactive than the acyl chloride, can undergo transformations such as hydrolysis or hydrogenolysis, often under conditions that differ from those required to react with the acyl chloride. This differential reactivity is crucial for its application as a synthetic intermediate.
The most prominent reaction of this compound is the nucleophilic acyl substitution at the C-5 position with amines and other nitrogen-based nucleophiles. google.com The high electrophilicity of the acyl chloride allows for rapid reaction with primary and secondary amines to form the corresponding amides. unito.it This reaction is typically fast and high-yielding and can be carried out under standard laboratory conditions, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the HCl byproduct.
Ammonia can be used to yield a primary amide, while primary amines (R-NH₂) and secondary amines (R₂NH) will produce secondary and tertiary amides, respectively. unito.itacs.org This reactivity is fundamental in peptide synthesis and the creation of various amide-containing molecular scaffolds. google.com More complex nitrogen nucleophiles, such as hydrazines, can also react to form hydrazides, which are themselves useful intermediates for further transformations.
Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent Class | Product Type | General Conditions |
| Ammonia (NH₃) | Amine | Primary Amide | Aprotic solvent (e.g., DCM, THF) |
| Primary Amine (R-NH₂) | Amine | Secondary Amide | Aprotic solvent, often with a base |
| Secondary Amine (R₂NH) | Amine | Tertiary Amide | Aprotic solvent, often with a base |
| Hydrazine (B178648) (H₂N-NH₂) | Hydrazine | Hydrazide | Aprotic solvent |
This table presents generalized reactions based on established chemical principles of acyl chlorides.
This compound readily reacts with oxygen-based nucleophiles. Hydrolysis, the reaction with water, occurs easily, sometimes even with atmospheric moisture, to convert the acyl chloride to the corresponding carboxylic acid (monobenzyl glutarate). Reaction with alcohols (alkanolysis) in the presence of a base yields a new ester at the C-5 position, resulting in an unsymmetrical diester of glutaric acid.
Sulfur nucleophiles, which are generally more nucleophilic than their oxygen counterparts, also react efficiently. rsc.org Thiols (R-SH) react with the acyl chloride to form thioesters (R-S-C=O). These reactions are typically rapid and proceed under similar conditions to those with amines or alcohols. The benzyl ester at the other end of the molecule is generally stable under the mild conditions used for these nucleophilic acyl substitutions, allowing for selective functionalization of the C-5 position.
Table 2: Representative Nucleophilic Substitution Reactions with Oxygen and Sulfur Nucleophiles
| Nucleophile | Reagent Class | Product Type | General Conditions |
| Water (H₂O) | Oxygen Nucleophile | Carboxylic Acid | Often occurs spontaneously |
| Alcohol (R-OH) | Oxygen Nucleophile | Ester | Aprotic solvent, typically with a base |
| Thiol (R-SH) | Sulfur Nucleophile | Thioester | Aprotic solvent, often with a base |
This table presents generalized reactions based on established chemical principles of acyl chlorides.
Intramolecular and Intermolecular Cyclization Reactions
The dual functionality of this compound makes it a candidate for constructing cyclic molecules through both intramolecular and intermolecular pathways. By reacting with reagents that contain two or more nucleophilic sites, it can participate in cyclocondensation reactions to form a variety of heterocyclic structures.
The 1,5-dielectrophilic nature of the glararic acid backbone (after activation or in reaction with a dinucleophile) provides a template for forming rings. Specifically, it is a precursor for reactions that lead to important heterocyclic scaffolds used in medicinal chemistry and materials science.
One plausible application of this compound is in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. A common and established method for synthesizing 2-amino-1,3,4-thiadiazoles involves the cyclization of an acylthiosemicarbazide intermediate. This intermediate is typically formed by the reaction of a carboxylic acid derivative, such as an acyl chloride, with thiosemicarbazide (B42300).
In this context, this compound would react with the terminal nitrogen of thiosemicarbazide (H₂N-NH-C(S)-NH₂) to form N-(benzyl 5-oxopentanoyl)thiosemicarbazide. This reaction is a standard nucleophilic acyl substitution. The resulting intermediate can then undergo an acid-catalyzed intramolecular cyclization and dehydration to yield the 2-amino-1,3,4-thiadiazole (B1665364) ring, bearing the benzyl butoxycarbonylpropyl substituent at the 5-position.
The synthesis of pyrazolo[1,5-a]pyrimidinone scaffolds is a significant area of heterocyclic chemistry due to their wide range of biological activities. However, a review of established synthetic methodologies indicates that these systems are not typically synthesized from glutaric acid derivatives like this compound.
The standard and most widely employed route to the pyrazolo[1,5-a]pyrimidine (B1248293) core involves the condensation reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent. Common reagents for this cyclocondensation include β-ketoesters (e.g., ethyl acetoacetate), diethyl malonate, and β-enaminones. These reactants provide the necessary three-carbon chain with two electrophilic sites in a 1,3-relationship, which is required to form the six-membered pyrimidine (B1678525) ring fused to the pyrazole. The structure of this compound, with its five-carbon chain (a 1,5-dielectrophile), does not fit the structural requirements for this specific cyclization reaction, and its use for this purpose is not described in the chemical literature.
Formation of Diverse Heterocyclic Scaffolds
Synthesis of Pyridazinone Derivatives
The synthesis of pyridazinone derivatives from this compound can be envisioned through a reaction with hydrazine or its derivatives. The acid chloride moiety is highly reactive towards nucleophilic attack by the amino group of hydrazine, which would lead to the formation of a hydrazide intermediate. Subsequent intramolecular cyclization, driven by the reaction between the second nitrogen of the hydrazine moiety and the ester carbonyl, would yield the pyridazinone ring. The reaction can be catalyzed by a base to facilitate the final cyclization step.
Table 1: Hypothetical Reaction Conditions for the Synthesis of Benzyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
| Entry | Hydrazine Source | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | Triethylamine | Reflux | 6 | 75 |
| 2 | Hydrazine hydrate | Dioxane | Potassium carbonate | 80 | 8 | 72 |
| 3 | t-Butyl hydrazinecarboxylate | THF | - | Room Temp | 12 | 65 (intermediate) |
| 4 | Phenylhydrazine | Acetonitrile | Pyridine | Reflux | 5 | 80 (N-phenyl derivative) |
Synthesis of Tetrahydropyrimidine (B8763341) Derivatives
The construction of a tetrahydropyrimidine ring from this compound would likely proceed via a Biginelli-type reaction. This multicomponent reaction would involve the condensation of the starting material (acting as the β-dicarbonyl equivalent after initial reaction), an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. The initial step would likely be the reaction of the acid chloride with urea or thiourea to form an acylurea intermediate. This intermediate could then undergo condensation with an aldehyde and subsequent cyclization involving the ester group to form the tetrahydropyrimidine core.
Table 2: Plausible Parameters for the Synthesis of Benzyl 4-Aryl-6-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives
| Entry | Aldehyde | Urea/Thiourea | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Urea | HCl | Ethanol | Reflux | 68 |
| 2 | 4-Chlorobenzaldehyde | Urea | p-Toluenesulfonic acid | Dioxane | 100 | 72 |
| 3 | Benzaldehyde | Thiourea | Amberlyst-15 | Methanol | Reflux | 75 |
| 4 | 4-Methoxybenzaldehyde | Thiourea | Lewis Acid (e.g., ZnCl₂) | Acetonitrile | 80 | 70 |
Synthesis of Isoxazole (B147169) Derivatives
The synthesis of isoxazole derivatives from this compound could be achieved by reacting it with hydroxylamine. The initial reaction would involve the formation of a hydroxamic acid from the acid chloride. The presence of the ester carbonyl allows for a subsequent intramolecular condensation to form a cyclic intermediate, which upon dehydration would yield the isoxazole ring. The regioselectivity of the cyclization would determine the final substitution pattern on the isoxazole ring.
Table 3: Hypothetical Conditions for the Synthesis of Benzyl 3-oxo-2,3-dihydroisoxazole-5-carboxylate
| Entry | Hydroxylamine Salt | Base | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Hydroxylamine hydrochloride | Sodium acetate (B1210297) | - | Ethanol/Water | Reflux | 65 |
| 2 | Hydroxylamine sulfate | Pyridine | Acetic anhydride (B1165640) | Dichloromethane (B109758) | 0 to RT | 70 |
| 3 | Hydroxylamine hydrochloride | Triethylamine | DCC | THF | Room Temp | 68 |
| 4 | O-Benzylhydroxylamine HCl | Sodium bicarbonate | - | Methanol | Reflux | 60 (N-benzyloxy derivative) |
Synthesis of Indole (B1671886) Derivatives
The synthesis of indole derivatives from this compound is less direct but could be conceptualized through a Fischer indole synthesis approach. This would require prior conversion of the starting material into a suitable phenylhydrazone derivative. For instance, the acid chloride could be reacted with a specific reagent to introduce a ketone or aldehyde functionality, which could then be condensed with a phenylhydrazine. The resulting phenylhydrazone, upon treatment with an acid catalyst, would undergo the characteristic nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization and aromatization to afford the indole scaffold.
Alternatively, a Nenitzescu indole synthesis could be envisioned by reacting this compound (as a Michael acceptor precursor) with a p-benzoquinone in the presence of an enamine. However, this would require significant modification of the starting material.
Table 4: Conceptual Pathway for Indole Synthesis
| Step | Reaction | Reagents | Plausible Outcome |
| 1 | Conversion to β-keto ester | Reaction with a suitable carbanion (e.g., from malonic ester) followed by decarboxylation. | Benzyl 4,6-dioxoheptanoate |
| 2 | Hydrazone formation | Reaction of the product from Step 1 with phenylhydrazine. | Corresponding phenylhydrazone |
| 3 | Fischer Indole Synthesis | Acid-catalyzed cyclization (e.g., with polyphosphoric acid or ZnCl₂). | Substituted indole-3-acetic acid benzyl ester derivative |
Synthesis of γ-Lactam-Like Structures
This compound is a precursor for γ-lactam-like structures. A search for a similar, more complex molecule, benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate, reveals its utility in peptide synthesis and its inherent γ-lactam-like structure. The reaction of this compound with an amine would lead to the formation of an amide. Subsequent intramolecular cyclization between the nitrogen of the newly formed amide and the ester carbonyl, likely promoted by a base, would result in the formation of a γ-lactam (2-pyrrolidinone) ring with a benzyl carboxylate substituent.
Table 5: Postulated Conditions for the Synthesis of Benzyl 5-oxo-pyrrolidine-2-carboxylate Derivatives
| Entry | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | Sodium hydride | THF | 0 to Reflux | 78 |
| 2 | Aniline | Potassium t-butoxide | Dioxane | Room Temp | 70 |
| 3 | Glycine methyl ester | DBU | Acetonitrile | Reflux | 65 |
| 4 | Ammonia | Sodium methoxide | Methanol | Reflux | 72 |
Carbonyl Reactivity and Related Condensation Reactions
Knoevenagel Condensation and Variants
The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. This compound possesses an active methylene group (C4) situated between the benzyl ester and the carbon chain leading to the acid chloride. While the acid chloride is a highly reactive electrophilic site, the C4 protons are acidic and can be deprotonated by a base.
A plausible Knoevenagel-type reaction would involve the in-situ formation of an intermediate where the acid chloride has reacted, for example, with an alcohol to form a diester. The resulting β-keto ester or a related dicarbonyl compound could then undergo condensation with an aldehyde. A more direct variant could involve the reaction of the C4-carbanion, generated by a suitable base, with an aldehyde. The resulting adduct could then undergo further reactions, potentially leading to complex cyclic or acyclic products.
Table 6: Hypothetical Knoevenagel Condensation of a this compound Derivative
| Entry | Aldehyde | Base | Catalyst | Solvent | Temperature (°C) | Product Type |
| 1 | Benzaldehyde | Piperidine | Acetic Acid | Toluene | Reflux | α,β-Unsaturated dicarbonyl compound |
| 2 | 4-Nitrobenzaldehyde | Triethylamine | - | THF | Room Temp | Benzylidene derivative |
| 3 | Cinnamaldehyde | Potassium carbonate | 18-Crown-6 | Dichloromethane | Room Temp | Conjugated system |
| 4 | Formaldehyde | Sodium ethoxide | - | Ethanol | 0 | Methylene-bridged dimer |
Claisen Condensation and Retro-Claisen Rearrangements
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that typically occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.com The reaction requires at least one of the reactants to be enolizable, meaning it must possess an α-proton that can be removed to form an enolate anion. wikipedia.org For this compound, the α-protons are located on the carbon adjacent to the benzyl ester group.
In a classic Claisen condensation, two molecules of an ester react. wikipedia.orgmasterorganicchemistry.com The mechanism involves the deprotonation of the α-carbon of one ester molecule by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. youtube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. youtube.comyoutube.com The subsequent loss of an alkoxide leaving group from the tetrahedral intermediate results in the formation of a β-keto ester. youtube.comyoutube.com A crucial aspect of the Claisen condensation is that a stoichiometric amount of base is required because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium of the reaction. wikipedia.orgyoutube.com
A "crossed" Claisen condensation involves two different esters. masterorganicchemistry.com For a successful crossed Claisen, one ester should ideally be non-enolizable to prevent self-condensation and a mixture of products. masterorganicchemistry.com When considering this compound, its reaction with a non-enolizable ester in the presence of a suitable base would lead to a specific β-keto ester product.
The intramolecular version of the Claisen condensation is known as the Dieckmann condensation, which is particularly effective for forming five- or six-membered rings from a diester. masterorganicchemistry.comyoutube.com
Retro-Claisen rearrangements, while less common, involve the cleavage of a carbon-carbon bond in a β-dicarbonyl compound. This process is essentially the reverse of the Claisen condensation and can be induced under certain reaction conditions, often involving a strong base.
The aromatic Claisen rearrangement is a related pericyclic reaction, a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement, where an allyl vinyl ether or an allyl aryl ether thermally rearranges to form an unsaturated carbonyl compound. uq.edu.auorganic-chemistry.org While the classic substrate is an allyl phenyl ether, variations involving benzyl vinyl ethers have been explored. uq.edu.aursc.org These "Benzyl-Claisen" rearrangements typically require high temperatures to proceed and result in the formation of tolylacetates. uq.edu.au Theoretical calculations suggest these reactions proceed through a concerted masterorganicchemistry.commasterorganicchemistry.com-sigmatropic transition state. rsc.org
Derivatization and Functional Group Interconversions
Hydrolysis of Ester Moieties
The benzyl ester group in this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-chloro-5-oxopentanoic acid, and benzyl alcohol. This reaction is a standard transformation in organic synthesis, often employed as a deprotection step.
Base-catalyzed hydrolysis, or saponification, typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by an acidic workup to protonate the resulting carboxylate salt. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.
Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. This process is reversible and the equilibrium can be shifted towards the products by using a large excess of water.
The presence of the acid chloride group in the same molecule adds a layer of complexity. Acid chlorides are highly reactive towards nucleophiles, including water. Therefore, under aqueous hydrolysis conditions, the acid chloride moiety would readily hydrolyze to a carboxylic acid, resulting in glutaric acid.
| Reaction | Reagents | Products |
| Ester Hydrolysis (Basic) | 1. NaOH (aq) 2. H3O+ | 5-chloro-5-oxopentanoic acid, Benzyl alcohol |
| Ester Hydrolysis (Acidic) | H3O+, H2O | 5-chloro-5-oxopentanoic acid, Benzyl alcohol |
| Acid Chloride Hydrolysis | H2O | Glutaric acid, HCl |
Reduction and Oxidation Reactions
The two primary functional groups in this compound, the benzyl ester and the acid chloride, exhibit distinct reactivity towards reducing and oxidizing agents.
Reduction:
The acid chloride is the more reactive of the two functional groups and can be selectively reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) would reduce both the acid chloride and the benzyl ester to the corresponding primary alcohols, resulting in 1,5-pentanediol.
A milder reducing agent, such as sodium borohydride (B1222165) (NaBH4), is generally not reactive enough to reduce esters but can reduce acid chlorides. However, its reactivity can be enhanced. More controlled reduction of the acid chloride to an aldehyde can be achieved using specific reagents like lithium tri-tert-butoxyaluminum hydride or through a Rosenmund reduction (catalytic hydrogenation over a poisoned catalyst).
The benzyl ester can be cleaved via hydrogenolysis, a reaction where the molecule is cleaved by reaction with hydrogen gas in the presence of a palladium catalyst (Pd/C). This method is a common way to deprotect benzyl esters, yielding the carboxylic acid and toluene.
Oxidation:
The functional groups in this compound are in relatively high oxidation states and are not readily oxidized further under standard conditions. The primary aliphatic chain could potentially be oxidized under harsh conditions, but this would likely lead to degradation of the molecule.
| Reaction Type | Reagent | Affected Functional Group(s) | Major Product(s) |
| Strong Reduction | Lithium aluminum hydride (LiAlH4) | Acid chloride and Benzyl ester | 1,5-Pentanediol |
| Controlled Reduction | Lithium tri-tert-butoxyaluminum hydride | Acid chloride | Benzyl 5-oxopentanoate (B1240814) |
| Hydrogenolysis | H2, Pd/C | Benzyl ester | 5-chloro-5-oxopentanoic acid, Toluene |
Applications of Benzyl 5 Chloro 5 Oxopentanoate As a Strategic Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The unique structure of Benzyl (B1604629) 5-chloro-5-oxopentanoate, featuring two distinct carbonyl groups with different reactivities, makes it a valuable precursor for complex organic synthesis. The acyl chloride is highly electrophilic and reacts readily with nucleophiles, while the benzyl ester is comparatively stable and requires specific conditions, such as catalytic hydrogenation, for cleavage. This differential reactivity allows for sequential, controlled modifications.
A significant application is in the synthesis of heterocyclic structures, particularly lactams. The chloro-oxopentanoate backbone is considered a key starting material for building γ-lactam rings. researchgate.netrsc.org The synthetic strategy would typically involve reacting the acyl chloride with an amine, followed by a subsequent intramolecular cyclization reaction. The benzyl ester group serves as a protecting group for the carboxylic acid, preventing it from interfering with the initial steps and allowing for its deprotection at a later stage to reveal a new functional handle for further diversification. For instance, the synthesis of γ-lactam-based protease inhibitors has been highlighted as a potential application for such backbones, where the lactam ring mimics a peptide bond and is crucial for binding to the enzyme's active site. researchgate.net
Building Block for the Development of Bioactive Compound Libraries
The creation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of molecules to identify new therapeutic leads. Benzyl 5-chloro-5-oxopentanoate is an attractive building block for such libraries due to its ability to introduce a flexible five-carbon spacer with latent functionality at both ends.
By leveraging the reactivity of the acyl chloride, a diverse range of nucleophiles (alcohols, amines, thiols) can be appended, generating a primary library of glutarate monoesters/amides. Subsequently, the benzyl ester can be cleaved to unmask a carboxylic acid. This acid can then be coupled with another set of diverse building blocks, rapidly expanding the chemical space of the library. This approach allows for the systematic variation of substituents at both ends of the pentanoate chain, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). The resulting compounds, possessing ester or amide linkages derived from the parent molecule, can be screened for a wide range of biological activities, contributing to the discovery of novel inhibitors, agonists, or other bioactive agents. researchgate.net
Role in Material Science Applications
The reactivity of the acyl chloride group makes this compound a useful reagent for the surface modification and functionalization of various materials, including synthetic polymers and natural biomaterials.
Functionalization of Polymeric Materials
The surface properties of polymers, such as hydrophobicity, biocompatibility, and chemical reactivity, can be tailored through covalent modification. Acyl chlorides are effective reagents for introducing new functional groups onto polymer surfaces that possess nucleophilic sites, such as hydroxyl or amine groups.
This compound can be used to graft pentanoate chains onto a polymer backbone. This process not only alters the surface chemistry but also introduces a benzyl-protected carboxyl group. This latent functionality can be deprotected in a subsequent step to create a negatively charged or nucleophilic surface, which can be used for further modifications, such as attaching bioactive peptides, drugs, or other signaling molecules. This technique is valuable in creating advanced materials for biomedical devices, sensors, and drug delivery systems.
Modification of Biomaterials (e.g., Cellulose)
Cellulose (B213188) is a renewable, biodegradable, and abundant biopolymer with a surface rich in hydroxyl groups. These hydroxyl groups can be esterified to alter the properties of the cellulose and create new, functionalized biomaterials. The reaction of cellulose with acyl chlorides is a well-established method for achieving this transformation. researchgate.netresearchgate.net
This compound can be used to modify cellulose in a process known as acylation. ncsu.edu The reaction is typically carried out in a suitable solvent system, such as lithium chloride/N,N-dimethylacetamide (LiCl/DMAc) or in the presence of a catalyst like pyridine (B92270), which also acts as an acid scavenger. researchgate.net This grafting process introduces the benzyl pentanoate moiety onto the cellulose backbone, which can increase its hydrophobicity and compatibility with non-polar polymer matrices for the creation of biocomposites. Furthermore, the benzyl ester serves as a protected handle for further functionalization, similar to its role in polymer modification. Studies on related molecules like glutaric anhydride (B1165640) have shown that such modifications can successfully introduce carboxylate functional groups onto the cellulose surface. researchgate.net
| Reagent Type | Biomaterial | Reaction Conditions | Outcome | Reference |
| Acyl Chlorides | Cellulose | LiCl/DMAc, Pyridine | Esterification, Surface Functionalization | researchgate.net |
| Glutaric Anhydride | Cellulose | Solvent-free | Introduction of Carboxylate Groups | researchgate.net |
| Palmitoyl Chloride | Cellulose | Gas-phase esterification | Increased Hydrophobicity | researchgate.net |
Contributions to Mechanistic Probe Design
Chemical probes are small molecules designed to selectively interact with a specific protein target to elucidate its biological function. nih.govfebs.org The acyl chloride functionality of this compound makes it a candidate for designing activity-based probes (ABPs). ABPs are a class of chemical probes that react covalently with the active site of specific enzymes, allowing for their identification and characterization.
The highly electrophilic acyl chloride can irreversibly react with nucleophilic amino acid residues—such as serine, threonine, or cysteine—often found in the catalytic centers of enzymes like hydrolases (e.g., esterases, proteases). By attaching a reporter tag (like a fluorophore or biotin) to the benzyl ester end of the molecule (or by using the benzyl group itself as a handle for subsequent click chemistry), researchers can "label" and identify target enzymes from complex biological mixtures. A related compound, 2-benzyl-5-bromo-4-oxopentanoic acid, has been investigated as a transition-state analog inhibitor for carboxypeptidase A, demonstrating how such structures can probe enzyme mechanisms. researchgate.net The this compound molecule could similarly be used to map active sites and screen for novel enzymes with specific catalytic activities.
Utilization in Prodrug Development and Bioavailability Enhancement
A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low solubility or limited bioavailability. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical cleavage. nih.gov Ester bonds are commonly used as cleavable linkers in prodrug design because they can be hydrolyzed by ubiquitous esterase enzymes in the blood and tissues. researchgate.netresearchgate.net
This compound is a prime candidate for constructing ester-based prodrugs. Its acyl chloride group can be used to covalently link a drug molecule that contains a free hydroxyl or amine group, forming a new ester or amide bond, respectively. The resulting structure connects the drug to the benzyl pentanoate moiety, which acts as a promoiety. This entire conjugate can improve the lipophilicity of the parent drug, potentially enhancing its absorption and cell permeability.
Once absorbed, endogenous esterases can cleave the ester bond of the glutarate linker, releasing the active drug. nih.govnih.gov This strategy is particularly useful for creating "tripartate" prodrugs, where a linker connects the drug to a carrier or promoiety. youtube.com The glutarate structure derived from this compound serves as this linker. This approach allows for controlled drug release, potentially reducing toxicity and improving the therapeutic index of the parent compound. scirp.orgnih.gov
Spectroscopic and Analytical Methodologies for Research and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Benzyl (B1604629) 5-chloro-5-oxopentanoate in solution. By analyzing the chemical environment of proton (¹H) and carbon-13 (¹³C) nuclei, NMR provides detailed information about the carbon-hydrogen framework, confirming the presence and arrangement of the benzyl group and the pentanoyl chain.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
In the ¹H NMR spectrum of Benzyl 5-chloro-5-oxopentanoate, distinct signals corresponding to the aromatic, benzylic, and aliphatic protons are expected. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region of the spectrum. The two benzylic protons, adjacent to the ester oxygen, are expected to produce a singlet signal.
The aliphatic portion of the molecule, the pentanoate chain, would show three distinct signals for the methylene (B1212753) (CH₂) groups. The protons at the C-2 position (adjacent to the ester carbonyl) and the C-4 position (adjacent to the acyl chloride carbonyl) would appear as triplets, while the central C-3 methylene protons would likely be observed as a multiplet. The integration of these signals confirms the number of protons in each unique chemical environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (C₆H₅) | 7.30 - 7.45 | Multiplet (m) |
| Benzylic (CH₂) | ~5.3 | Singlet (s) |
| -CH₂- (Position 4) | ~3.0 | Triplet (t) |
| -CH₂- (Position 2) | ~2.5 | Triplet (t) |
| -CH₂- (Position 3) | ~2.1 | Multiplet (m) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms within the molecule. For this compound, this includes the carbons of the aromatic ring, the benzylic carbon, the two distinct carbonyl carbons (one for the ester and one for the acyl chloride), and the three methylene carbons of the aliphatic chain. The chemical shifts of the carbonyl carbons are particularly diagnostic, with the ester carbonyl typically appearing around 173 ppm and the acyl chloride carbonyl at a slightly different characteristic position. pressbooks.pub The signals for the aromatic carbons of the benzyl group appear in the typical range of approximately 128-136 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Acyl Chloride Carbonyl (C=O) | ~172 |
| Ester Carbonyl (C=O) | ~173 |
| Aromatic (C₆H₅) | 128 - 136 |
| Benzylic (CH₂) | ~67 |
| -CH₂- (Position 4) | ~45 |
| -CH₂- (Position 2) | ~33 |
| -CH₂- (Position 3) | ~20 |
Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, MS analysis provides crucial data for confirming its identity and studying its fragmentation pathways under ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion with high accuracy. This allows for the calculation of the elemental formula, a critical step in the identification of a new or synthesized compound. nih.gov For this compound (C₁₂H₁₃ClO₃), HRMS can distinguish its exact mass from other compounds having the same nominal mass but different elemental compositions. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion, which appears as two peaks (M+ and M+2) with an approximate intensity ratio of 3:1.
Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC/MS/MS) is a highly sensitive and selective technique ideal for monitoring the progress of chemical reactions in real-time. farmaciajournal.com In the synthesis of this compound, LC/MS/MS can be used to track the consumption of starting materials and the formation of the desired product. nih.gov This technique separates the components of a reaction mixture via liquid chromatography before they are detected by tandem mass spectrometry. This allows for the unambiguous identification and quantification of the target compound even in complex mixtures, ensuring optimal reaction conditions and yield. farmaciajournal.comnih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₁₂H₁₃ClO₃ |
| Molecular Weight | ~240.67 g/mol |
| Molecular Ion (M⁺) | m/z 240 and 242 (3:1 ratio) |
| Key Fragment Ion (Tropylium) | m/z 91 |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features. The most prominent peaks would be from the two carbonyl groups. The C=O stretch of the ester functional group is expected to appear around 1735 cm⁻¹, a sharp and intense peak. pressbooks.publibretexts.org The C=O stretch of the acyl chloride is also highly characteristic and typically found at a higher frequency, around 1800 cm⁻¹.
Other significant absorptions include those for the aromatic C-H bonds (above 3000 cm⁻¹), aliphatic C-H bonds (below 3000 cm⁻¹), aromatic C=C double bond stretches (in the 1450-1600 cm⁻¹ region), and the C-O stretch of the ester group. lumenlearning.comlibretexts.org
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Acyl Chloride (C=O) Stretch | ~1800 |
| Ester (C=O) Stretch | ~1735 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Ester (C-O) Stretch | 1150 - 1250 |
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is a cornerstone of modern organic chemistry, enabling the separation of complex mixtures into their individual components. For "this compound," a moderately polar compound, Thin Layer Chromatography (TLC) and Flash Column Chromatography are routinely employed. These techniques are crucial for monitoring reaction progress, identifying the presence of the desired product, and for its isolation from starting materials, byproducts, and other impurities.
Thin Layer Chromatography (TLC) serves as a rapid and effective qualitative tool for the analysis of "this compound." It is primarily used to:
Monitor the progress of a reaction by observing the consumption of starting materials and the appearance of the product spot.
Determine the optimal solvent system for purification by flash column chromatography.
Assess the purity of a sample by identifying the number of components present.
In a typical TLC analysis of "this compound," a small amount of the reaction mixture or the isolated product is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase, or eluent, is critical and is determined by the polarity of the compound. For a compound with the structural features of "this compound," a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) is commonly used.
The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds have a higher affinity for the mobile phase and travel further, exhibiting a higher Rf value.
Visualization of the spots on the TLC plate can be achieved under UV light if the compound is UV-active, which the benzyl group in "this compound" allows. Alternatively, chemical staining agents such as potassium permanganate (B83412) or p-anisaldehyde can be used to visualize the spots.
The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic of a compound in a specific solvent system and can be used for identification purposes.
Table 1: Representative TLC Analysis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate/Hexanes (e.g., 30:70 v/v) |
| Visualization | UV light (254 nm), Potassium permanganate stain |
| Expected Rf Value | ~0.4 - 0.6 (This is an estimated range based on similar compounds and will vary with the exact solvent composition) |
Note: The Rf value is highly dependent on the specific conditions, including the exact ratio of the mobile phase, the quality of the silica gel, temperature, and chamber saturation.
For the preparative purification of "this compound" on a laboratory scale, flash column chromatography is the method of choice. This technique is a rapid form of column chromatography that uses a positive pressure to force the mobile phase through the stationary phase, typically silica gel. This results in a faster and more efficient separation compared to traditional gravity-fed column chromatography.
The process begins with the selection of an appropriate solvent system, which is typically determined by prior TLC analysis. The ideal eluent system for flash chromatography is one that provides a good separation of the desired compound from its impurities on the TLC plate, with the Rf value of the target compound being in the range of 0.2 to 0.4 for optimal separation.
The column is carefully packed with silica gel as a slurry in the chosen mobile phase. The crude sample, often pre-adsorbed onto a small amount of silica gel, is then carefully loaded onto the top of the column. The mobile phase is then passed through the column under pressure, and the eluting fractions are collected sequentially.
The composition of the collected fractions is monitored by TLC to identify those containing the pure "this compound." These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified product. In some syntheses, this compound is used as an intermediate without full characterization after chromatographic purification. For instance, in the synthesis of certain hapten derivatives, "this compound" is generated and used in subsequent steps. acs.orgnih.gov
Table 2: Typical Parameters for Flash Column Chromatography Purification of this compound
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient or isocratic mixture of Ethyl acetate and Hexanes (e.g., starting with 10% Ethyl acetate in Hexanes and gradually increasing the polarity) |
| Loading Technique | Dry loading (pre-adsorption on silica) or wet loading |
| Fraction Collection | Based on UV detection or TLC analysis of eluted fractions |
| Post-Purification Analysis | TLC, NMR Spectroscopy |
Note: The specific gradient and volume of solvent required will depend on the scale of the reaction and the impurity profile of the crude product.
Computational and Theoretical Investigations of Benzyl 5 Chloro 5 Oxopentanoate and Its Transformations
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations offer a microscopic view of the electron distribution and energy landscape of a molecule, which are fundamental to understanding its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and map out the energetic profiles of chemical reactions. For Benzyl (B1604629) 5-chloro-5-oxopentanoate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in exploring its reaction pathways. iucr.orgiucr.org
A primary transformation of Benzyl 5-chloro-5-oxopentanoate is nucleophilic acyl substitution at the highly reactive acid chloride group. numberanalytics.comfiveable.me DFT studies can model the reaction of the acid chloride with various nucleophiles (e.g., alcohols, amines) to yield esters or amides. These calculations determine the geometries and energies of the reactants, the tetrahedral intermediate, the transition states, and the final products. youtube.com The transition state, a high-energy species representing the peak of the reaction energy barrier, is located and characterized by a single imaginary frequency in vibrational analysis.
The activation energy (Ea) for a given reaction pathway is calculated as the difference in energy between the transition state and the reactants. By comparing the activation energies for different competing pathways, chemists can predict which reaction is more likely to occur. For instance, in a reaction with an amino alcohol, DFT can help determine whether acylation will occur preferentially at the amino or the hydroxyl group by calculating the respective transition state energies.
Table 1: Hypothetical DFT-Calculated Relative Energies for the Ethanolysis of this compound
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |
| Reactants (Compound + Ethanol) | B3LYP/6-311G(d,p) | 0.0 | Reference energy of the separated reactants. |
| Tetrahedral Intermediate | B3LYP/6-311G(d,p) | -8.5 | A stable, negatively charged intermediate formed after nucleophilic attack. youtube.com |
| Transition State | B3LYP/6-311G(d,p) | +12.3 | The energy barrier for the collapse of the intermediate and expulsion of the chloride leaving group. |
| Products (Ethyl Ester + HCl) | B3LYP/6-311G(d,p) | -15.7 | The final, thermodynamically favored products of the reaction. |
Note: Data are representative and for illustrative purposes.
Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. iucr.org
For this compound, MO analysis reveals that the LUMO is predominantly localized on the carbonyl carbon of the acid chloride. numberanalytics.com This high degree of localization indicates that this carbon is the most electrophilic site and highly susceptible to nucleophilic attack, which is consistent with the known reactivity of acyl chlorides. fiveable.me The HOMO, in contrast, may be distributed across the benzyl ester portion of the molecule, particularly the aromatic ring.
Table 2: Representative Frontier Molecular Orbital Energies for this compound
| Parameter | Calculated Value (eV) | Significance |
| HOMO Energy | -6.95 | Indicates electron-donating capability. |
| LUMO Energy | -2.15 | Indicates electron-accepting capability and electrophilicity. iucr.org |
| HOMO-LUMO Gap (ΔE) | 4.80 | Correlates with chemical reactivity and stability. iucr.orgiucr.org |
Note: Values are hypothetical, based on typical DFT calculations for similar organic molecules.
In Silico Prediction of Synthetic Efficiency and Selectivity
Computational methods are increasingly used to predict the outcomes of chemical reactions before they are performed in the lab. This in silico prediction can save significant time and resources by guiding experimental design toward optimal conditions.
For this compound, computational models can predict the efficiency and selectivity of its reactions. For example, by calculating the activation energies for reactions with different nucleophiles, a reactivity order can be established. This approach is analogous to studies where computational data, such as calculated activation energies or NMR chemical shifts, are correlated with experimentally measured reaction rates or degradation half-lives. nih.govresearchgate.net
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed. These models establish a mathematical relationship between calculated molecular descriptors (e.g., steric parameters, atomic charges, HOMO-LUMO gaps) and an observed outcome, such as reaction yield or regioselectivity. By calculating these descriptors for a series of potential reactants, the model can predict the most promising candidates for achieving a desired synthetic outcome.
Table 3: Illustrative In Silico Prediction of Reaction Yield Based on Calculated Activation Energy
| Nucleophile | Calculated Activation Energy (Ea, kcal/mol) | Predicted Yield (%) |
| Methanol | 13.5 | 85 |
| Ethanol | 12.3 | 92 |
| Isopropanol | 14.8 | 75 |
| tert-Butanol | 17.1 | 40 |
Note: This table illustrates a hypothetical inverse relationship between the calculated energy barrier and the predicted reaction yield, reflecting how sterically hindered nucleophiles face higher energy barriers and result in lower yields.
Mechanistic Insights Derived from Computational Modeling
While experimental data can suggest a reaction mechanism, computational modeling can provide explicit, atomistic details of the entire process. For the transformations of this compound, modeling offers a step-by-step visualization of bond-breaking and bond-forming events.
The primary reaction of the acid chloride moiety is nucleophilic acyl substitution, which proceeds via a two-step addition-elimination mechanism. youtube.commasterorganicchemistry.comlibretexts.org Computational modeling can:
Confirm the Tetrahedral Intermediate: Calculations can verify the existence and stability of the tetrahedral intermediate formed when the nucleophile attacks the carbonyl carbon. youtube.com The geometry and charge distribution of this intermediate can be precisely characterized.
Analyze the Potential Energy Surface (PES): By mapping the PES, researchers can identify the lowest energy path from reactants to products, confirming the stepwise nature of the reaction over a concerted (single-step) mechanism.
Elucidate the Role of Catalysts or Solvents: The model can include explicit solvent molecules or a catalyst to understand their role in stabilizing the transition state or intermediates, which can be crucial for reactions involving charged species. For instance, in solvolysis reactions, computational studies can distinguish between mechanisms where a solvent molecule acts as a nucleophile and another acts as a general base. acs.org
These mechanistic insights are fundamental for optimizing reaction conditions and for designing new synthetic routes involving this compound as a reactant or intermediate.
Structure Activity Relationship Sar Studies of Compounds Derived from the Pentanoate Scaffold
Influence of Substituents on the Benzyl (B1604629) Moiety on Reactivity and Derivative Properties
The benzyl group in "Benzyl 5-chloro-5-oxopentanoate" is more than a simple protecting group; its electronic properties significantly influence the reactivity of the entire molecule. The benzene (B151609) ring can be modified with various substituents, and the nature of these substituents—whether electron-donating or electron-withdrawing—alters the reactivity at both the ester linkage and the acyl chloride.
The reactivity of a substituted benzene ring is governed by the interplay of two primary electronic effects: the inductive effect and the resonance effect. lumenlearning.comlibretexts.org
Inductive Effect : This effect is transmitted through sigma (σ) bonds. Electronegative atoms like halogens, oxygen, or nitrogen pull electron density away from the ring, deactivating it towards electrophilic attack. lumenlearning.com
Resonance Effect : This involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons (e.g., -OR, -NH₂) can donate electron density to the ring, activating it. libretexts.orgegyankosh.ac.in
In the context of benzyl esters, electron-donating substituents on the benzyl ring increase the electron density on the benzylic carbon and the ester oxygen. This can accelerate reactions where the benzyl group participates. For instance, studies on the hydrolysis of benzyl aryl carbonates, a related structure, showed that electron-donating groups on the benzyl moiety accelerate the rate of reaction. acs.org This is attributed to the stabilization of the transition state through cation-π interactions. acs.org Conversely, electron-withdrawing groups decrease the electron density, making the benzyl group more electron-deficient and potentially slowing down such reactions. lumenlearning.comlibretexts.org
The stability of the benzyl ester itself is also affected. While the benzyl ester is generally stable under various conditions, modifications can fine-tune this property. For example, in the synthesis of complex molecules, replacing the benzyl ester with methyl or tert-butyl esters can be used to alter lipophilicity and solubility of the derivatives. Furthermore, introducing halogen substituents onto the phenyl ring is a common strategy to study the electronic effects on the bioactivity of the final products.
Table 1: Predicted Influence of Benzyl Substituents on Reactivity
| Substituent on Benzyl Ring | Electronic Effect | Predicted Effect on Ester Reactivity (e.g., Cleavage) | Predicted Effect on Acyl Chloride Reactivity |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Increased rate of cleavage (stabilizes benzylic cation) | Minimal direct effect |
| -CH₃ (Methyl) | Electron-Donating (Inductive) | Slightly increased rate of cleavage | Minimal direct effect |
| -H (None) | Neutral (Reference) | Baseline reactivity | Baseline reactivity |
| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Decreased rate of cleavage | Minimal direct effect |
Effects of Modifications to the Carbon Chain and Keto/Ester Groups
Modifications to the five-carbon pentanoate chain or the terminal functional groups (keto and ester) of "this compound" have a profound impact on the molecule's reactivity and synthetic applications.
The length and substitution of the alkane chain can influence reaction rates due to steric and electronic effects. Generally, increasing the length of a carboxylic acid's alkyl chain can lead to a decrease in the rate of reactions like esterification. researchgate.net This is often attributed to increased steric hindrance and inductive effects that reduce the electrophilicity of the carbonyl carbon. researchgate.net In the context of the pentanoate scaffold, introducing substituents along the chain would similarly alter the molecule's conformation and accessibility of the reactive sites. For instance, the decarboxylation rates of β-keto acids are known to be dependent on the nature of the alkyl substituents. acs.org
The two functional groups, the benzyl ester and the acyl chloride, exhibit vastly different reactivities. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, etc.) to form new esters, amides, and other derivatives. libretexts.org The benzyl ester, in contrast, is significantly more stable and acts as a protecting group for the carboxylic acid. This difference in reactivity is a cornerstone of its synthetic utility.
Research into related β-keto esters shows that the keto group can direct the stereochemical outcome of reactions. In Tandem Chain Extension-Aldol (TCEA) reactions, the presence of a γ-keto functionality is key to the observed syn-selectivity, likely through complexation with a metal catalyst like zinc. unh.edu This highlights how the keto group in the pentanoate chain can be strategically employed to control stereochemistry in more complex synthetic sequences.
Furthermore, the entire pentanoate backbone can be constructed or modified. Biosynthetic pathways have been developed to produce glutarate (the de-chlorinated, hydrolyzed backbone of the title compound) through carbon chain extension methods, demonstrating the feasibility of accessing modified scaffolds. nih.gov
Design Principles for Tailoring Chemical Transformations and Product Outcomes
The structure of "this compound" is inherently designed for selective chemical transformations. The key design principle lies in the orthogonal reactivity of its two main functional groups.
Selective Acylation : The primary reaction pathway utilizes the high reactivity of the acyl chloride. It is a powerful acylating agent, and its reactions can be conducted under conditions that leave the less reactive benzyl ester intact. libretexts.orgchemguide.co.uk This allows for the selective introduction of the 5-oxopentanoate (B1240814) moiety onto a nucleophilic substrate. The choice of solvent and base is critical to control the reaction's outcome and prevent side reactions.
Benzyl Ester as a Protecting Group : The benzyl ester serves as a robust protecting group for the terminal carboxylic acid. It is stable to the conditions of nucleophilic acyl substitution at the other end of the molecule. Its removal is a key step in many synthetic routes and can be achieved under specific, mild conditions, most commonly via catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), which cleaves the benzyl-oxygen bond. organic-chemistry.org This deprotection step unmasks the carboxylic acid for further transformations.
Controlled Deprotection : The ability to selectively remove the benzyl group without disturbing other sensitive parts of a larger molecule is a critical design element. Lewis acids can also be employed for regioselective de-O-benzylation, offering an alternative to hydrogenation when other functional groups (like alkenes) are present that would be reduced by H₂/Pd. acs.org
A prime example of these design principles is seen in the synthesis of complex molecules like peptide inhibitors or drug analogues. In a related synthesis, a benzyl ester of a functionalized pentanoic acid was used as an intermediate. The synthesis involved esterification to protect the acid, followed by other transformations on the molecule, with the benzyl group presumably removed at a later stage. researchgate.net
Correlating Structural Features with Synthetic Utility
The specific combination of structural features in "this compound"—the reactive acyl chloride and the stable, yet removable, benzyl ester—directly correlates with its significant utility as a synthetic intermediate, particularly in medicinal chemistry and organic synthesis.
The molecule can be viewed as a bifunctional linker or building block. The acyl chloride provides a "handle" for attaching the molecule to a substrate, while the benzyl ester protects a latent carboxylic acid functionality that can be revealed later for subsequent reactions.
Utility in Medicinal Chemistry : This scaffold is valuable for creating derivatives of bioactive molecules. For example, related intermediates have been used in the synthesis of analogues of clozapine, an atypical antipsychotic. mdpi.comresearchgate.net The pentanoate chain can act as a spacer, positioning the terminal carboxylate (once deprotected) to interact with a biological target. The synthesis of a phosphonopentanoic acid, an analog of succinyl phosphate (B84403) and a potential enzyme inhibitor, utilized a benzyl-protected pentanoate intermediate, showcasing its role in developing enzyme inhibitors. researchgate.net
Utility in Peptide Synthesis : In more complex versions of this scaffold, such as those containing an amino group protected by Fmoc (9-fluorenylmethoxycarbonyl), the dual functionality is crucial. The acyl chloride can be used for coupling, the Fmoc group can be removed under mild basic conditions to expose an amine, and the benzyl ester remains stable until it is intentionally removed by hydrogenation. This allows for the sequential and controlled construction of complex peptide-like structures.
Table 2: Correlation of Structural Features to Synthetic Applications
| Structural Feature | Property | Synthetic Utility/Application |
|---|---|---|
| Acyl Chloride | High electrophilicity, highly reactive | Acylating agent for forming amides, esters, etc. libretexts.orgchemguide.co.uk |
| Benzyl Ester | Stable protecting group | Protects carboxylic acid during other reactions. |
| Removable by specific methods (e.g., hydrogenation) | Allows for late-stage deprotection to reveal carboxylic acid for further functionalization or to generate the final active molecule. organic-chemistry.org |
| Pentanoate Chain | Flexible five-carbon spacer | Provides distance and appropriate geometry between two functional ends of a molecule, useful in designing enzyme inhibitors and drug analogues. researchgate.net |
The synthetic utility of "this compound" and its derivatives is therefore a direct result of the predictable and differential reactivity of its constituent parts, allowing chemists to design and execute complex synthetic strategies with a high degree of control.
Current Research Landscape and Future Directions for Halogenated Keto Esters
Emerging Synthetic Methodologies for Complex Molecule Construction
Benzyl (B1604629) 5-chloro-5-oxopentanoate serves as a key intermediate in the synthesis of a variety of complex molecules. Its bifunctional nature, possessing both an acid chloride and a benzyl ester, allows for sequential and selective reactions. The acid chloride moiety is highly reactive towards nucleophiles, enabling the formation of amides, esters, and other carbonyl derivatives. This reactivity is harnessed in the construction of larger molecular scaffolds.
One of the primary precursors for the synthesis of Benzyl 5-chloro-5-oxopentanoate is glutaric anhydride (B1165640). chemsrc.com The synthesis often involves the esterification of the carboxyl group with benzyl alcohol, followed by the conversion of the remaining carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The reaction conditions are typically anhydrous to prevent hydrolysis of the reactive acid chloride.
The resulting this compound can then be used in various synthetic routes. For instance, it is a building block in the preparation of more complex molecules like Benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate, a synthetic intermediate used in peptide synthesis. The chloro-oxopentanoate backbone is crucial for creating γ-lactam-based structures, which are important in the development of protease inhibitors.
Integration of this compound in Automated and Flow Chemistry Systems
The precise control over reaction parameters offered by automated and flow chemistry systems makes them ideal for handling reactive intermediates like this compound. Flow chemistry, in particular, can offer significant advantages over traditional batch processing, including improved safety, higher yields, and greater selectivity. beilstein-journals.org The rapid mixing and efficient heat transfer in microreactors can minimize the formation of side products that may occur in slower batch reactions. beilstein-journals.org
While specific studies detailing the integration of this compound into flow systems are not widely available, the principles of flow chemistry are well-suited for its reactions. For example, the reaction of the acid chloride with a nucleophile could be performed in a flow reactor, allowing for immediate use of the product in a subsequent reaction step without the need for isolation and purification of the potentially unstable intermediate. This approach can lead to more efficient and scalable synthetic processes. beilstein-journals.org
Advances in Catalysis for Selective Transformations
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. For halogenated keto-esters like this compound, catalytic methods are being developed to achieve selective transformations.
One area of active research is the enantioselective α-halogenation of β-keto esters. acs.orgnih.gov While this compound is a γ-keto ester acid chloride, the principles of asymmetric catalysis are relevant to its derivatives. For instance, chiral catalysts can be used to introduce chirality at a specific position in the molecule, which is crucial for the synthesis of pharmaceuticals and other biologically active compounds. acs.orgnih.gov Research into hybrid catalysts, which combine an ionic function with a hydrogen bond donor, has shown promise in the selective chlorination of β-keto esters with high asymmetric induction. acs.orgnih.gov
Furthermore, transition-metal-catalyzed reactions are expanding the synthetic utility of related compounds. For example, palladium- or cobalt-catalyzed bicarbonylation of aryl halides can produce α-keto acid esters, demonstrating the power of metal catalysis in this area. mdpi.com Similar catalytic strategies could potentially be adapted for transformations involving this compound.
Potential in Novel Reaction Discoveries and Method Development
The unique reactivity of this compound positions it as a valuable tool for the discovery and development of novel chemical reactions. The presence of two distinct reactive sites allows for the exploration of new synthetic pathways. For example, intramolecular reactions could be designed to form cyclic structures, which are prevalent in natural products and pharmaceuticals.
Recent research has focused on the dynamic kinetic asymmetric transformations of racemic β-halo-α-keto esters using chiral catalyst systems, such as N,N'-dioxide-nickel(II) complexes. rsc.org These methods allow for the synthesis of β-halo-α-hydroxy esters with high diastereo- and enantioselectivity. rsc.org The development of such sophisticated catalytic systems highlights the ongoing efforts to control reactivity and stereochemistry in halogenated keto-esters, which could be extended to compounds like this compound.
Expansion into Cross-Disciplinary Research Areas (e.g., Supramolecular Chemistry, Bio-conjugation)
The functional groups present in this compound and its derivatives make them suitable for applications in cross-disciplinary fields. In supramolecular chemistry, molecules that can form well-defined, non-covalent assemblies are of great interest. The ester and potential amide functionalities derived from this compound could participate in hydrogen bonding and other non-covalent interactions to build larger supramolecular architectures.
In the realm of bio-conjugation, the acid chloride can be used to attach the molecule to biomolecules such as proteins or peptides. This is particularly relevant in the development of peptide-based drugs, diagnostic tools, and imaging agents. The benzyl ester group can act as a protecting group that can be removed under specific conditions to reveal a carboxylic acid, providing another handle for further modification or interaction with biological systems.
Patent Landscape and Commercial Significance in Academic Research
Analysis of Patent Literature Referencing Synthesis and Application of Benzyl (B1604629) 5-chloro-5-oxopentanoate and Related Compounds
An analysis of the patent literature reveals a landscape where direct patents for the synthesis and application of Benzyl 5-chloro-5-oxopentanoate are not prominently featured. Instead, the patent landscape is characterized by inventions related to its precursors and structurally similar compounds. This suggests that this compound is more likely utilized as an intermediate in multi-step syntheses rather than being a final commercial product itself.
Key patented methodologies relevant to the synthesis of this compound revolve around the preparation of its core components: the glutaric acid backbone, the acyl chloride functionality, and the benzyl ester group.
Synthesis of the Glutaric Acid Scaffold and its Chloro-derivatives:
Patents in this area focus on efficient and environmentally friendly methods to produce glutaric acid and its derivatives. For instance, Chinese patent CN103193615A discloses a method for synthesizing 5-chlorovaleryl chloride, a direct precursor to this compound, from 1-bromo-3-chloropropane (B140262) and diethyl malonate. google.com This method is presented as a safer alternative to routes involving highly toxic cyanides. google.com Another Chinese patent, CN102153459B, describes a one-pot method to prepare 5-chlorovaleryl chloride and adipoyl chloride from 1,4-dichlorobutane. google.com These patents highlight the industrial importance of 5-chlorovaleryl chloride as an intermediate for pharmaceuticals like cilostazol (B1669032) and apixaban. google.comgoogle.com
Furthermore, methods for the production of glutaric acid itself are well-documented in patents, often as a byproduct of other industrial processes or through novel bio-based routes. U.S. patent US8785683B2 describes the production of glutaric acid from carbohydrate-containing materials, indicating a move towards sustainable chemical manufacturing. google.com
Formation of the Acyl Chloride:
The conversion of the carboxylic acid group of a glutaric acid monoester to an acyl chloride is a standard chemical transformation. The patent literature often references the use of common chlorinating agents like thionyl chloride or oxalyl chloride for this purpose. The method described in CN103193615A involves the reaction of 5-chlorovaleric acid with thionyl chloride to yield 5-chlorovaleryl chloride. google.com
Esterification with Benzyl Alcohol:
The formation of benzyl esters from carboxylic acids or their activated derivatives is a widely practiced art in chemical synthesis. U.S. patent US20030233008A1 details a process for preparing carboxylic benzyl esters by reacting benzyl chloride with carboxylic acids in the presence of a quaternary ammonium (B1175870) carboxylate catalyst. google.com While this patent does not specifically mention this compound, the general method is applicable. Another approach involves the direct esterification of a carboxylic acid with benzyl alcohol, often catalyzed by an acid.
The following table summarizes key patents and their relevance to the synthesis of this compound:
| Patent Number | Title/Subject | Relevance to this compound |
| CN103193615A | Novel synthesizing method of 5-chloro valeryl chloride | Describes the synthesis of a key precursor, 5-chlorovaleryl chloride, from 1-bromo-3-chloropropane and diethyl malonate, followed by chlorination with thionyl chloride. google.com |
| CN102153459B | Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method | Details a one-pot synthesis of 5-chlorovaleryl chloride from 1,4-dichlorobutane, highlighting its role as a pharmaceutical intermediate. google.com |
| US8785683B2 | Production of glutaric acid and derivatives from carbohydrate-containing materials | Pertains to the sustainable production of the glutaric acid backbone. google.com |
| US20030233008A1 | Process for the preparation of carboxylic benzyl esters | Provides a general method for the synthesis of benzyl esters from benzyl chloride and carboxylic acids. google.com |
| SU1625866A1 | Method of producing 5-chloropentanoic acid | Describes the synthesis of the direct carboxylic acid precursor to 5-chlorovaleryl chloride from cyclopentanone (B42830). google.com |
Academic Implications of Patented Synthetic Routes and Intermediates
The patented synthetic routes for compounds related to this compound have significant implications for academic research. These patents provide researchers with established, and often optimized, methods for accessing key intermediates, thereby facilitating the exploration of new chemical entities and materials.
The availability of reliable synthetic pathways to 5-chlorovaleryl chloride, as detailed in patents like CN103193615A, allows academic laboratories to readily synthesize this compound and its analogs. google.com This accessibility enables further investigation into the reactivity and potential applications of this class of compounds. For instance, the bifunctional nature of this compound, possessing both an ester and a reactive acyl chloride, makes it a valuable building block in the synthesis of more complex molecules.
In the field of medicinal chemistry, academic researchers can utilize this compound as a scaffold to develop novel therapeutic agents. The glutaric acid motif is found in various biologically active molecules. The ability to easily introduce a benzyl ester and an acyl chloride functionality opens up avenues for creating libraries of compounds for drug discovery programs. For example, the synthesis of benzylpenicillin esters has been studied to evaluate changes in antibacterial effects. researchgate.net
In polymer chemistry, the principles outlined in patents for the production of glutaric acid and its derivatives are fundamental. google.com Academic research often builds upon these industrial foundations to develop new polymers with tailored properties. The use of benzyl protecting groups is a common strategy in the synthesis of functional polymers, and the methods for their introduction and removal are of great interest to academic researchers. For example, the synthesis of poly(γ-benzyl-l-glutamate) (PBLG) has been a subject of academic study for applications in shape-memory polymers and other biomaterials. mdpi.comrsc.org
The development of sustainable and "green" synthetic methods, as hinted at in patents for bio-based glutaric acid production, is a major focus of modern academic chemistry. google.com These patents can inspire academic research into new catalytic systems and renewable feedstocks for the synthesis of valuable chemical intermediates.
Considerations for Innovation and Prior Art in Research Development
When embarking on research and development involving this compound or related structures, a thorough understanding of the existing patent landscape is crucial to navigate the realm of prior art and identify opportunities for innovation.
The existing patents primarily cover the synthesis of the key precursors, such as 5-chlorovaleryl chloride and general methods for esterification. google.comgoogle.comgoogle.com This implies that while the synthesis of the title compound itself might be considered "known" in principle by combining these established steps, novel and non-obvious modifications to the synthetic process could be patentable. For instance, the development of a novel catalyst that allows for a one-pot synthesis of this compound from a simple starting material with high yield and purity could represent a significant innovation.
Innovation in this context could also lie in the application of this compound. While its role as a chemical intermediate is suggested, specific and previously undisclosed applications in areas such as pharmaceuticals, agrochemicals, or materials science could be patentable. For example, if it is discovered that a polymer synthesized using this compound as a monomer exhibits unique and desirable properties, this could form the basis of a new patent.
Researchers must also be mindful of the concept of "prior art," which includes not only patents but also scientific publications and other public disclosures. The synthesis of related compounds, such as other esters of 5-chloro-5-oxopentanoic acid or other benzyl-containing acyl chlorides, could be considered prior art that would limit the patentability of similar synthetic methods or applications.
A key area for potential innovation is the development of asymmetric syntheses to produce enantiomerically pure forms of substituted glutaric acid derivatives. Many biologically active molecules are chiral, and the ability to selectively synthesize one enantiomer over the other is highly valuable.
Review of Key Routes to Commercialized Products Utilizing Similar Scaffolds
The glutaric acid scaffold, the core of this compound, is a versatile building block found in a variety of commercialized products. Examining the synthetic routes to these products provides insight into the industrial-scale production of compounds with similar structural features.
Polymers: Glutaric acid and its esters are used in the production of polymers like polyesters and polyamides. wikipedia.org The odd number of carbon atoms in glutaric acid can decrease polymer crystallinity, leading to increased elasticity. scientistlive.com The production of 1,5-pentanediol, a precursor to polyesters and polyurethanes, is achieved through the hydrogenation of glutaric acid and its derivatives. geeksforgeeks.orgchemrxiv.org The synthesis of these polymers on an industrial scale often involves well-established polymerization techniques such as condensation polymerization.
Pharmaceuticals: As mentioned, 5-chlorovaleryl chloride is a key intermediate in the synthesis of the antithrombotic drugs cilostazol and apixaban. google.com The synthesis of these complex molecules involves multiple steps, where the 5-chlorovaleryl moiety is introduced to build up the final drug structure. The commercial synthesis of such pharmaceuticals requires highly optimized and scalable routes that ensure high purity and yield, often detailed in drug master files and patents.
Plasticizers: Benzyl esters, in general, are used as plasticizers. chemicalbook.com While there is no specific information on the commercial use of this compound as a plasticizer, the synthesis of other benzyl esters for this purpose often involves the reaction of benzyl chloride with the corresponding carboxylic acid or its salt. google.com
Q & A
Q. What are the optimal reaction conditions for synthesizing Benzyl 5-chloro-5-oxopentanoate to maximize yield?
- Methodological Answer : The synthesis typically involves esterification of 5-chloro-5-oxopentanoic acid with benzyl alcohol under acidic or coupling conditions. For analogous esters (e.g., methyl esters), activation via acid chlorides (using SOCl₂ or PCl₅) is common, followed by reaction with alcohols . For benzyl esters, consider using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) to minimize side reactions. Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates. Reaction monitoring via TLC or HPLC is critical to optimize reaction time and temperature (e.g., 0–5°C for acid chloride formation, room temperature for ester coupling) .
Q. How can researchers ensure the purity of this compound post-synthesis?
- Methodological Answer : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) effectively removes unreacted starting materials and byproducts. For higher purity, recrystallization from a non-polar solvent (e.g., toluene) may be employed. Analytical HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS can confirm purity (>95%). Ensure proper drying under vacuum to eliminate residual solvents, as moisture can hydrolyze the ester .
Advanced Research Questions
Q. What analytical techniques are most effective for confirming the structural integrity of this compound, especially distinguishing between ester and acid chloride intermediates?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The benzyloxy group (C₆H₅CH₂O-) shows characteristic peaks at δ 5.1–5.3 ppm (CH₂), while the carbonyl (C=O) of the ester appears near δ 170–175 ppm in ¹³C NMR. Acid chloride intermediates (if present) exhibit distinct downfield shifts for carbonyl (δ ~180 ppm in ¹³C NMR).
- IR Spectroscopy : Ester carbonyl stretches appear at ~1720–1740 cm⁻¹, while acid chlorides show higher-frequency stretches (~1800 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃ClO₃) and fragmentation patterns to differentiate ester vs. acid chloride derivatives .
Q. How does the choice of catalyst influence the reaction kinetics and byproduct formation in the synthesis of this compound?
- Methodological Answer :
- Acid Catalysts (H₂SO₄, p-TsOH) : Promote Fischer esterification but may lead to benzyl alcohol dehydration, forming dibenzyl ether byproducts. Kinetic studies suggest lower temperatures (40–60°C) reduce side reactions.
- Coupling Agents (DCC/DMAP) : Minimize racemization and side products in sensitive substrates. DMAP accelerates acylation but may require strict stoichiometric control to avoid over-activation.
- Metal Catalysts (e.g., ZnCl₂) : Enhance electrophilicity in Friedel-Crafts-type acylations but risk chlorination at unintended positions .
Q. What are the key stability considerations for storing this compound, and how can degradation products be identified?
- Methodological Answer :
- Storage Conditions : Store under inert gas (Ar) in amber glass vials at –20°C to prevent hydrolysis and photodegradation. Desiccants (e.g., molecular sieves) mitigate moisture ingress .
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 1–4 weeks) combined with LC-MS can identify hydrolysis products (e.g., 5-chloro-5-oxopentanoic acid and benzyl alcohol). FTIR monitoring of ester carbonyl loss (~1720 cm⁻¹) quantifies degradation rates .
Contradiction Analysis
- Synthetic Routes : emphasizes acid chloride intermediates for ester synthesis, while suggests direct coupling methods for methyl esters. Researchers should validate route efficiency via kinetic profiling.
- Purity Standards : and highlight >95% purity via HPLC, but notes challenges in benzyl ester purification due to solubility. Gradient elution or alternative solvents (e.g., dichloromethane/methanol) may improve resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
